4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and a methyl group The compound also contains a tetrahydropyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzene sulfonamide derivative, followed by the introduction of the ethoxy and methyl groups. The tetrahydropyrazolo[1,5-a]pyridine moiety is then synthesized separately and coupled with the benzene sulfonamide derivative.
Preparation of Benzene Sulfonamide Derivative:
Introduction of Ethoxy and Methyl Groups: The ethoxy group can be introduced via an etherification reaction, while the methyl group can be added through a Friedel-Crafts alkylation.
Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step is the coupling of the tetrahydropyrazolo[1,5-a]pyridine moiety with the benzene sulfonamide derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used to study the effects of sulfonamide derivatives on biological systems.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydropyrazolo[1,5-a]pyridine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-phenylbenzenesulfonamide
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-phenylbenzenesulfonamide
Uniqueness
The uniqueness of 4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide lies in its specific substitution pattern and the presence of the tetrahydropyrazolo[1,5-a]pyridine moiety. This structure imparts unique chemical and biological properties, making it distinct from other sulfonamide derivatives.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-23-17-8-7-15(10-13(17)2)24(21,22)19-12-14-11-18-20-9-5-4-6-16(14)20/h7-8,10-11,19H,3-6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFUHGENIKQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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